molecular formula C13H15NO6 B3429840 1-Phenyl-2-nitro-1,3-diacetoxypropane CAS No. 77834-86-7

1-Phenyl-2-nitro-1,3-diacetoxypropane

Cat. No. B3429840
CAS RN: 77834-86-7
M. Wt: 281.26 g/mol
InChI Key: AYBALPYBYZFKDS-UHFFFAOYSA-N
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Description

1-Phenyl-2-nitro-1,3-diacetoxypropane, also known as PNDP, is a nitroalkane compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 . It has several synonyms including 1,3-Propanediol, 2-nitro-1-phenyl-, diacetate (ester), 2-Nitro-1-phenyl-1,3-propanediol diacetate (ester), and 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-nitro-1,3-diacetoxypropane consists of a phenyl group attached to a nitro group and two acetoxy groups on a propane backbone .


Physical And Chemical Properties Analysis

1-Phenyl-2-nitro-1,3-diacetoxypropane has a boiling point of 392.3±42.0 °C and a density of 1.246±0.06 g/cm3 . Its pKa value is predicted to be 5.09±0.19 .

Scientific Research Applications

Fungicide in Agriculture

Fenitropane has been used as a fungicide in agriculture . It has been shown to reduce the respiration rate in seedlings of wheat, Phaseolus vulgaris, cucumber, and Fusarium oxysporum . This suggests that Fenitropane could be used to control the growth of certain fungi in crops, thereby improving crop yield and quality .

Study of Respiration in Higher Plants

The compound has been used in scientific research to study the intensity of respiration in higher plants . The research found that treatment with Fenitropane reduced respiration in Fusarium oxysporum grown in aerated liquid culture at a concentration two levels of magnitude lower than that required for the higher plants .

Study of Nucleic Acid or Protein Synthesis

Fenitropane’s effect on the respiration rate of higher plants and Fusarium oxysporum suggests that it may exert primary effects on nucleic acid or protein synthesis . This makes it a valuable tool for studying these fundamental biological processes .

Study of Minor Nucleotide Content in Fungi

Fenitropane has been used to study the minor nucleotide content of the fungus Fusarium oxysporum . The research found that Fenitropane caused a significant decrease in the minor nucleotide content of the fungus .

Potential Inhibitor of RNA Modifying Enzymes

Fenitropane has been suggested to inhibit the synthesis of RNA modifying enzymes in Fusarium oxysporum . This suggests that it could be used as a tool to study the role of these enzymes in RNA modification .

Chemical Synthesis

Fenitropane is also used in chemical synthesis . The process for preparing the threo- and erythro-isomers of 1-phenyl-2-nitro-1,3-propanediol involves the use of Fenitropane .

Safety and Hazards

While specific safety data for 1-Phenyl-2-nitro-1,3-diacetoxypropane is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of Fenitropane is the RNA modifying enzymes of the fungus Fusarium oxysporum . These enzymes play a crucial role in the post-transcriptional modification of RNA, which is essential for the proper functioning of the fungus.

Mode of Action

Fenitropane interacts with its targets by inhibiting the synthesis of RNA modifying enzymes . This inhibition is similar to the action of cycloheximide, a known cytoplasmic protein synthesis inhibitor .

Biochemical Pathways

The inhibition of RNA modifying enzymes by Fenitropane affects the minor nucleotide content of the fungus . Specifically, it causes a significant decrease in the minor nucleotide content of the fungus . This suggests that Fenitropane may interfere with the biochemical pathways involved in the synthesis or modification of these minor nucleotides.

Result of Action

The result of Fenitropane’s action is a significant decrease in the minor nucleotide content of the fungus . Only 7 minor nucleotides were present in the rRNA of the fungus grown in a medium containing Fenitropane . This suggests that the compound’s action leads to a disruption in the normal biochemical processes of the fungus.

Action Environment

The action of Fenitropane is influenced by the environment in which the fungus is grown. For instance, the compound reduced respiration in F. oxysporum grown in aerated liquid culture at a concentration two levels of magnitude lower than that required for higher plants . This indicates that the compound’s action, efficacy, and stability may vary depending on environmental factors such as the growth medium and the presence of oxygen.

properties

IUPAC Name

(3-acetyloxy-2-nitro-3-phenylpropyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBALPYBYZFKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872051
Record name Fenitropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-nitro-1,3-diacetoxypropane

CAS RN

65934-94-3, 77834-86-7
Record name Fenitropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065934943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-nitro-1,3-diacetoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077834867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenitropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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